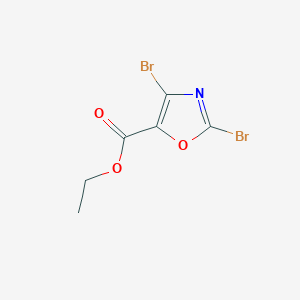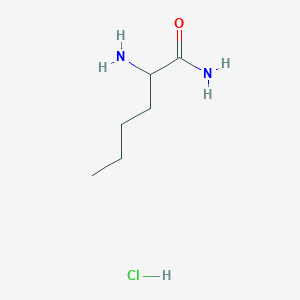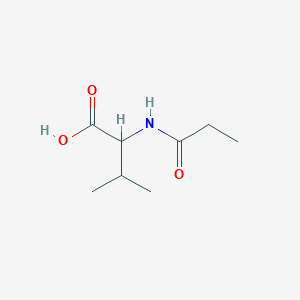
4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylique: est un composé organique de formule moléculaire C11H19NO5 . Il s'agit d'un dérivé de l'oxazepane, un composé hétérocyclique à sept chaînons contenant un atome d'oxygène et un atome d'azote. Le groupe tert-butoxycarbonyl (Boc) est un groupe protecteur courant en synthèse organique, en particulier en chimie peptidique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylique implique généralement les étapes suivantes:
Formation du cycle oxazepane: Le cycle oxazepane peut être synthétisé par une réaction de cyclisation impliquant un aminoalcool et un dihaloalcane. La réaction est généralement réalisée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium.
Introduction du groupe Boc: Le groupe tert-butoxycarbonyl est introduit en utilisant du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base comme la triéthylamine. Cette étape est généralement effectuée dans des conditions anhydres pour éviter l'hydrolyse du groupe Boc.
Méthodes de production industrielle
La production industrielle de l'acide 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'utilisation de réacteurs à flux continu pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Réactions de substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier aux atomes de carbone adjacents aux atomes d'azote et d'oxygène du cycle oxazepane.
Oxydation et réduction: Le groupe acide carboxylique peut être réduit en alcool ou oxydé à un état d'oxydation supérieur tel qu'un sel carboxylate.
Déprotection: Le groupe Boc peut être éliminé en milieu acide, généralement en utilisant de l'acide trifluoroacétique (TFA) ou de l'acide chlorhydrique (HCl).
Réactifs et conditions courantes
Substitution nucléophile: Hydrure de sodium (NaH), carbonate de potassium (K2CO3), et divers nucléophiles.
Oxydation: Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).
Réduction: Hydrure de lithium aluminium (LiAlH4), borohydrure de sodium (NaBH4).
Déprotection: Acide trifluoroacétique (TFA), acide chlorhydrique (HCl).
Principaux produits
Substitution: Divers dérivés oxazepane substitués.
Oxydation: Sels carboxylates.
Réduction: Dérivés alcooliques.
Déprotection: Acide 1,4-oxazepane-3-carboxylique.
Applications De Recherche Scientifique
L'acide 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylique a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie: Employé dans l'étude des mécanismes enzymatiques et comme élément constitutif pour la synthèse d'inhibiteurs enzymatiques.
Médecine: Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme précurseur pour la synthèse de composés bioactifs.
Industrie: Utilisé dans la production de produits chimiques de spécialité et comme réactif dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylique dépend de son application spécifique. En général, le composé peut interagir avec des cibles biologiques par liaison hydrogène, interactions électrostatiques et effets hydrophobes. Le groupe Boc sert de groupe protecteur, empêchant les réactions indésirables pendant la synthèse et permettant une déprotection sélective dans des conditions contrôlées.
Mécanisme D'action
The mechanism of action of 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-tert-butoxycarbonyl-1,4-oxazepane-2-carboxylique: Structure similaire, mais avec le groupe acide carboxylique à une position différente.
Acide 4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylique: Autre isomère de position avec le groupe acide carboxylique en position 5.
Acide 4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylique: Composé similaire avec le groupe acide carboxylique en position 6.
Unicité
L'acide 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylique est unique en raison du positionnement spécifique du groupe acide carboxylique, qui peut influencer sa réactivité et ses interactions avec d'autres molécules. Cette spécificité de position peut être cruciale dans la synthèse de certaines molécules cibles, offrant des avantages distincts en termes de sélectivité et de rendement.
Propriétés
Numéro CAS |
1262410-57-0 |
|---|---|
Formule moléculaire |
C11H19NO5 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
Clé InChI |
NFDWYOLYCHSXTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504436.png)

![N-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504451.png)


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)
![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)


![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)

![N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B12504503.png)

